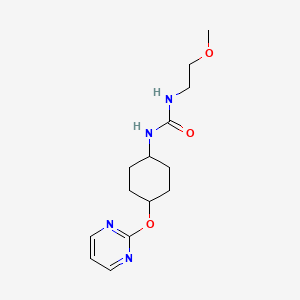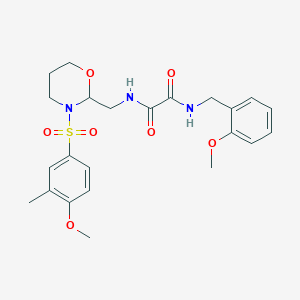![molecular formula C17H13ClN2OS B2474694 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 303791-93-7](/img/structure/B2474694.png)
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is the simplest amide derivative of benzoic acid . Benzamide appears as a white solid in powdered form and as colorless crystals in crystalline form . It’s slightly soluble in water and soluble in many organic solvents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide, a component of the compound , has the chemical formula C7H7NO . The structure can be viewed using computational methods .Chemical Reactions Analysis
Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . This reaction is incompatible with most functionalized molecules .Physical And Chemical Properties Analysis
Benzamide, a component of the compound, has a molecular weight of 121.1366 . It’s slightly soluble in water and soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen
The scientific research surrounding N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide focuses on its potential implications and roles in various studies, particularly in the context of medicinal chemistry and pharmacology. This compound, like many in its class, is part of a broader exploration into therapeutic agents and their biological effects. Below, we discuss findings from scientific research that, while not directly mentioning N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, are related to compounds with similar structural features or functional groups, shedding light on the potential areas of application and interest in the scientific community.
Metabolism and Disposition in Therapeutic Agents
Research on compounds structurally related to N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, such as orexin receptor antagonists for insomnia treatment, provides insights into their metabolism and disposition within the human body. A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlighted the compound's metabolism pathways and excretion, emphasizing the importance of understanding the pharmacokinetics of such therapeutic agents (Renzulli et al., 2011).
Environmental and Health Impact Studies
Investigations into the environmental presence and health implications of related phenolic compounds, such as environmental phenols from consumer products, have been conducted to assess exposure risks and potential health outcomes. These studies measure concentrations in human samples and analyze the variability and predictors of exposure, contributing to a better understanding of the environmental impact and human health risks associated with chemical exposure (Mortensen et al., 2014).
Antimicrobial and Antifungal Applications
The antimycotic efficacy and safety of related compounds, such as sertaconazole, have been explored in clinical trials, offering perspectives on the potential antimicrobial applications of structurally related benzothiazoles. These studies assess the therapeutic potential and safety profile of such compounds in treating infections, highlighting their significance in developing new antimicrobial agents (Nasarre et al., 1992).
Wirkmechanismus
Target of Action
It is known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it is likely that this compound impacts multiple pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound likely has a range of effects at the molecular and cellular level .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-13(15)10-14-11-19-17(22-14)20-16(21)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGIMADLFJDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)


![N-isopropyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)
![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)

![2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2474628.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)
![N-{3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2474631.png)
![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474632.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2474633.png)